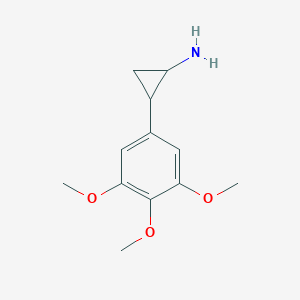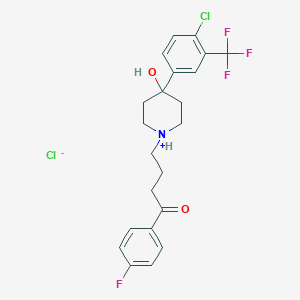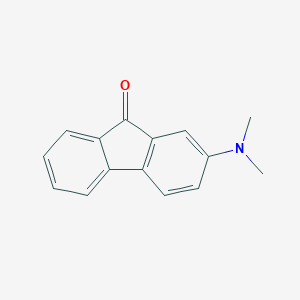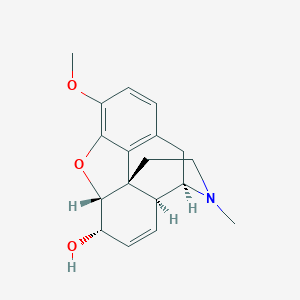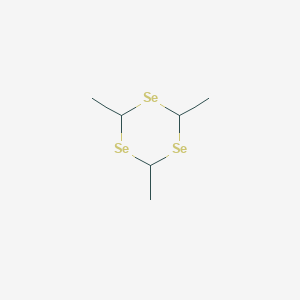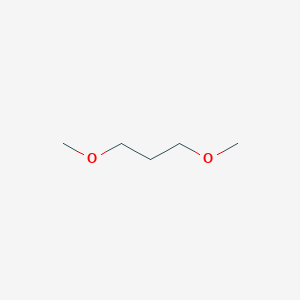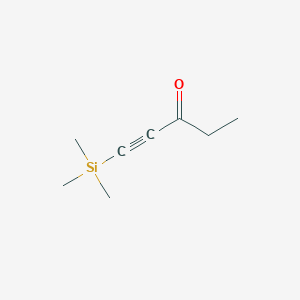
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide (INH) is a compound that has been widely studied for its potential applications in scientific research. INH is a derivative of isoniazid, a drug used to treat tuberculosis. However, INH has been found to have unique properties that make it useful for a variety of research purposes.
作用机制
The mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is complex and not fully understood. However, it is known to act as an inhibitor of the enzyme catalase-peroxidase, which is involved in the metabolism of isoniazid. This compound is also believed to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of catalase-peroxidase, which is involved in the metabolism of isoniazid. In physiology, this compound has been found to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, which makes it a well-characterized compound. However, there are also limitations to its use. This compound is known to be toxic at high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are a number of potential future directions for research on Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide. One area of interest is the development of new therapies for neurological disorders based on the compound's effects on the GABAergic neurotransmission system. Another area of interest is the development of new methods for synthesizing this compound that are more efficient or cost-effective than current methods. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
合成方法
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide can be synthesized through a number of methods, including the reaction of isoniazid with a variety of aldehydes or ketones. One common method involves the reaction of isoniazid with 2,4-pentanedione, which yields this compound with a high degree of purity.
科学研究应用
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been studied for its potential applications in a number of scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used as a tool to study the mechanisms of enzyme inhibition, particularly in the context of tuberculosis treatment. In pharmacology, this compound has been found to have potential as a treatment for a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been used to study the role of GABAergic neurotransmission in the brain.
属性
CAS 编号 |
15407-86-0 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC 名称 |
N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+ |
InChI 键 |
UBGJKRBQTVFLFD-XMHGGMMESA-N |
手性 SMILES |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C |
SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
规范 SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
同义词 |
N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



